[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol
Overview
Description
Pyrazole derivatives, such as the one you’re interested in, are known for their diverse pharmacological effects . They are often used in the synthesis of various drugs and have shown potent antileishmanial and antimalarial activities .
Synthesis Analysis
While specific synthesis information for “[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol” is not available, pyrazole derivatives are typically synthesized through reactions involving hydrazine .
Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit various biological activities, which suggests they may undergo a range of chemical reactions .
Scientific Research Applications
Antimicrobial Activity
Research demonstrates that derivatives of 1H-pyrazol, including [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, have been synthesized and evaluated for their antimicrobial properties. A study by Kumar et al. (2012) showed that compounds with a methoxy group, similar to the one , exhibit high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Novel Synthesis Methods
The compound has also been used in novel synthetic approaches. Reddy et al. (2012) described a Prins cyclization process involving [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, leading to the synthesis of new hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Regioselective Synthesis
Alizadeh et al. (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, indicating the versatility of pyrazole derivatives in regioselective synthesis processes (Alizadeh, Moafi, & Zhu, 2015).
Anticancer Activity
A study by Radhika et al. (2020) on pyrazoline incorporated isoxazole derivatives, closely related to [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, revealed potential anticancer properties against human breast cancer cell lines, highlighting the potential use of such compounds in cancer research (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).
Future Directions
properties
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-5-3-2-4-9(11)10-6-8(7-14)12-13-10/h2-6,14H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIODNUPYPVUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol | |
CAS RN |
939053-55-1 | |
Record name | [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.